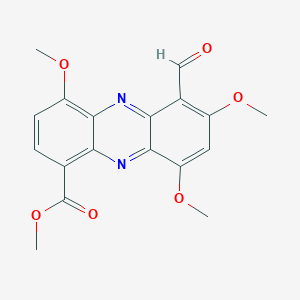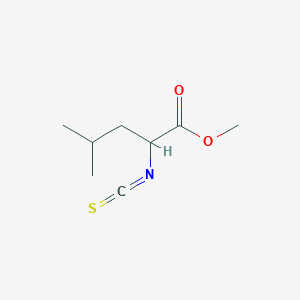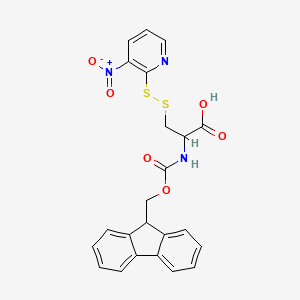
N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-((3-nitropyridin-2-yl)thio)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Cys(npys)-OH: is a compound used in peptide synthesis, specifically in the protection of cysteine residues. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a cysteine (Cys) residue, and a 3-nitro-2-pyridinesulfenyl (npys) group. The Fmoc group is a common protecting group for the amino terminus of amino acids in solid-phase peptide synthesis, while the npys group protects the thiol side chain of cysteine, preventing unwanted reactions during peptide assembly.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(npys)-OH typically involves the protection of the cysteine residue with the npys group, followed by the attachment of the Fmoc group to the amino terminus. The npys group can be introduced using 3-nitro-2-pyridinesulfenyl chloride in the presence of a base such as triethylamine. The Fmoc group is then attached using Fmoc chloride in the presence of a base like diisopropylethylamine.
Industrial Production Methods: Industrial production of Fmoc-Cys(npys)-OH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase synthesis techniques can streamline the production process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Cys(npys)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the npys group can be removed using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: The npys group can be substituted with other thiol-protecting groups or functional groups, depending on the desired application.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, DTT or TCEP for npys removal.
Substitution: Various thiol-protecting reagents or functional groups.
Major Products Formed:
Deprotected Cysteine: Removal of both Fmoc and npys groups yields free cysteine.
Substituted Cysteine: Substitution reactions yield cysteine derivatives with different protecting or functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Cys(npys)-OH is widely used in peptide synthesis, allowing for the selective protection and deprotection of cysteine residues. This enables the synthesis of complex peptides and proteins with multiple cysteine residues, which are important for studying protein structure and function.
Biology: In biological research, Fmoc-Cys(npys)-OH is used to synthesize peptides for studying protein-protein interactions, enzyme mechanisms, and signal transduction pathways. The ability to selectively protect and deprotect cysteine residues is crucial for creating peptides with specific disulfide bonds, which are important for protein folding and stability.
Medicine: In medicinal chemistry, Fmoc-Cys(npys)-OH is used to synthesize peptide-based drugs and therapeutic agents. The compound’s ability to protect cysteine residues during synthesis ensures the correct formation of disulfide bonds, which are essential for the biological activity of many peptide drugs.
Industry: In the pharmaceutical and biotechnology industries, Fmoc-Cys(npys)-OH is used in the large-scale synthesis of peptides and proteins for research, diagnostics, and therapeutic applications. The compound’s versatility and reliability make it a valuable tool for industrial peptide synthesis.
Mecanismo De Acción
Mechanism: The mechanism of action of Fmoc-Cys(npys)-OH involves the selective protection of the cysteine thiol group by the npys group and the amino terminus by the Fmoc group. During peptide synthesis, the Fmoc group is removed using a base, allowing for the sequential addition of amino acids. The npys group remains intact, protecting the cysteine thiol from unwanted reactions. After peptide assembly, the npys group is removed using a reducing agent, revealing the free thiol group for further functionalization or disulfide bond formation.
Molecular Targets and Pathways: The primary molecular target of Fmoc-Cys(npys)-OH is the cysteine residue in peptides and proteins. The compound’s protective groups ensure that the cysteine thiol and amino terminus remain unreactive during synthesis, allowing for the controlled assembly of peptides with specific sequences and structures.
Comparación Con Compuestos Similares
Fmoc-Cys(Trt)-OH: Another cysteine-protecting compound with a trityl (Trt) group instead of npys. The Trt group is removed using acidic conditions, while npys is removed using reducing agents.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection. Acm is removed using iodine, while npys is removed using reducing agents.
Fmoc-Cys(StBu)-OH: Uses a tert-butyl (StBu) group for thiol protection. StBu is removed using acidic conditions, while npys is removed using reducing agents.
Uniqueness: Fmoc-Cys(npys)-OH is unique in its use of the npys group for thiol protection, which offers selective and mild deprotection conditions using reducing agents. This makes it particularly useful for synthesizing peptides with sensitive or labile functional groups that may not tolerate harsh deprotection conditions.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHHIXLTDNIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

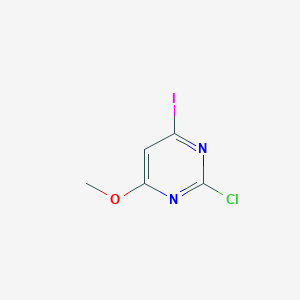
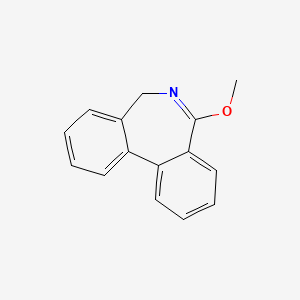




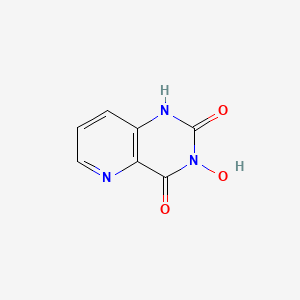
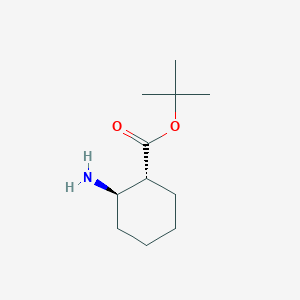
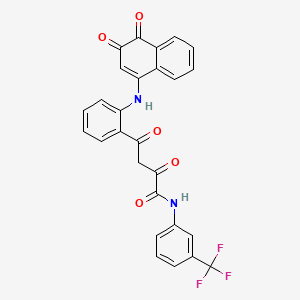
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
